molecular formula C6H6OS2 B13520488 4-(Methylsulfanyl)thiophene-3-carbaldehyde

4-(Methylsulfanyl)thiophene-3-carbaldehyde

Cat. No.: B13520488
M. Wt: 158.2 g/mol
InChI Key: LIQJRMOUFAPWAS-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)thiophene-3-carbaldehyde is a thiophene derivative characterized by a methylsulfanyl (–SCH₃) substituent at the 4-position and a formyl (–CHO) group at the 3-position of the thiophene ring. Thiophene derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

4-methylsulfanylthiophene-3-carbaldehyde

InChI

InChI=1S/C6H6OS2/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3

InChI Key

LIQJRMOUFAPWAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-(Methylsulfanyl)thiophene with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfanyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

  • 4-(4-Chlorophenethyl)thiophene-3-carbaldehyde (CAS: 1007387-40-7):
    This compound replaces the methylsulfanyl group with a 4-chlorophenethyl substituent. The chlorophenethyl group introduces steric bulk and electronegativity, which may reduce nucleophilic attack at the thiophene ring compared to the methylsulfanyl analog. Its molecular weight (250.74 g/mol) is higher than that of 4-(methylsulfanyl)thiophene-3-carbaldehyde (calculated ~186.27 g/mol), suggesting differences in solubility and bioavailability .

  • 2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene: This biologically active thiophene features amino and carboxamido groups, enabling hydrogen bonding and enhancing solubility. In contrast, the formyl group in this compound may favor electrophilic reactions, such as condensation or cyclization .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
This compound –SCH₃ (4-position), –CHO (3-position) ~186.27 Agrochemicals, pharmaceuticals*
4-(4-Chlorophenethyl)thiophene-3-carbaldehyde –C₆H₄Cl-CH₂CH₂ (4-position) 250.74 Research reagent (discontinued)
2-Chloro-3-(methylsulfanyl)-benzamide derivative –SCH₃, –Cl, –CF₃, tetrazole Not reported Herbicidal activity
2-Amino-3-ethylcarboxamido-4-methyl-thiophene –NH₂, –CONHCH₂CH₃, –CH₃, –COOCH₂CH₃ Not reported Biological activity, crystallography

*Inferred from structural analogs.

Biological Activity

4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C6H7OS and a molecular weight of 158.2 g/mol. The compound features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an aldehyde group at the 3-position. This unique structural configuration is significant for its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

Reaction Type Reagents Products
OxidationKMnO4, CrO34-(Methylsulfanyl)thiophene-3-carboxylic acid
ReductionNaBH4, LiAlH44-(Methylsulfanyl)thiophene-3-methanol
SubstitutionNucleophiles (halides, amines, thiols)Various substituted thiophenes

These synthetic pathways highlight the versatility of the compound and its potential for further functionalization in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, a study on breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The aldehyde group may interact with active sites of enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and triggering cell death mechanisms .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In another study focused on human colorectal cancer cells, treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups, suggesting that this compound could be further investigated for therapeutic applications in oncology .

Q & A

Q. What are the recommended methods for synthesizing 4-(Methylsulfanyl)thiophene-3-carbaldehyde in a research setting?

Methodological Answer: The synthesis typically involves functionalization of the thiophene ring. A common approach is the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position, followed by sulfanylation at the 4-position using methyl disulfide or methylthiolate nucleophiles. For example:

  • Step 1: Formylation of 3-bromo-thiophene using POCl₃ and DMF .
  • Step 2: Nucleophilic substitution with NaSCH₃ under inert conditions to introduce the methylsulfanyl group.
  • Purification: Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization.

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the thiophene ring.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Thiophene protons show splitting patterns sensitive to substituents (e.g., δ 7.2–7.8 ppm for adjacent protons) .
    • ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 185–190 ppm, while the methylsulfanyl group appears at δ 15–18 ppm .
  • FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (weak S-CH₃ stretch) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 186.0 for C₇H₇OS₂⁺) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
  • Storage: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde and sulfanyl groups .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and bases that may degrade the thiophene ring .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry of substituents and detect conformational isomerism .
  • Key Parameters:
    • Torsion Angles: Validate the planarity of the thiophene ring and orientation of the methylsulfanyl group.
    • Hydrogen Bonding: Identify interactions influencing crystal packing (e.g., C=O⋯H-S motifs) .
  • Validation Tools: Use checkCIF/PLATON to detect outliers in bond lengths/angles .

Q. What strategies optimize reaction yields when modifying the thiophene ring’s substituents?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing aldehyde group activates the 5-position for electrophilic substitution. Use directing groups (e.g., methylsulfanyl) to control regioselectivity .
  • Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions at the 2- or 5-positions .
  • Yield Optimization Table:
Reaction Type Catalyst Solvent Yield Reference
Aldehyde BrominationPBr₃DCM85%
Methylsulfanyl AdditionNaSCH₃DMF72%
Suzuki Coupling (Ar-B(OH)₂)Pd(PPh₃)₄THF/H₂O63%

Q. How do electronic effects of the methylsulfanyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Donor-Acceptor Dynamics: The methylsulfanyl group is a moderate σ-donor, increasing electron density at the 4-position. This directs electrophiles to the 5-position (para to S-CH₃) .
  • Mechanistic Insight: In Pd-catalyzed reactions, the sulfur atom can coordinate to Pd, altering transition-state geometry and selectivity .
  • Contradictions in Data: Some studies report reduced reactivity at the 4-position due to steric hindrance from S-CH₃, necessitating higher catalyst loadings .

Q. How can computational chemistry predict biological activity or material properties of derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries (e.g., Gaussian 16) to study frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer applications .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiophene-binding pockets) .
  • QSPR Models: Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity or conductivity .

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